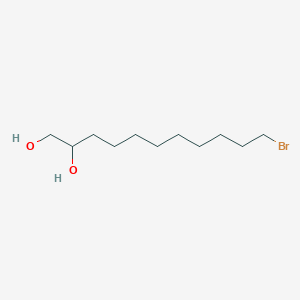

1-Bromo-10,11-dihydroxyundecane

Description

1-Bromo-10,11-dihydroxyundecane is a brominated aliphatic compound featuring a linear undecane backbone substituted with a bromine atom at the first carbon and hydroxyl groups at the 10th and 11th positions.

Properties

Molecular Formula |

C11H23BrO2 |

|---|---|

Molecular Weight |

267.20 g/mol |

IUPAC Name |

11-bromoundecane-1,2-diol |

InChI |

InChI=1S/C11H23BrO2/c12-9-7-5-3-1-2-4-6-8-11(14)10-13/h11,13-14H,1-10H2 |

InChI Key |

LKIBDTDPQZETGQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(CO)O)CCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Bromo-10,11-dihydroxyundecane with structurally related brominated undecane derivatives:

Key Comparative Insights:

Functional Group Influence: The dihydroxy groups in this compound enhance its polarity compared to non-hydroxylated analogs like 1-Bromodecane or 2-Bromoundecane. 10-Bromo-undecanoic acid shares the same molecular weight as the target compound but exhibits distinct reactivity due to its carboxylic acid group, enabling salt formation and higher acidity .

Reactivity: Bromine at the terminal position (as in this compound and 10-Bromo-1-decanol) facilitates nucleophilic substitution reactions, useful in alkylation or polymer cross-linking . Unsaturated derivatives like 11-Bromo-1-undecene undergo alkene-specific reactions (e.g., hydrobromination), unlike saturated analogs .

Applications: Hydroxylated compounds (e.g., 10-Bromo-1-decanol, target compound) are preferred in pharmaceutical synthesis due to their ability to form hydrogen bonds with biological targets . Non-polar bromoalkanes (e.g., 1-Bromodecane) are used in industrial applications requiring inert solvents or lubricants .

Safety Considerations :

- Brominated compounds generally require careful handling. For example, 1-Bromodecane mandates first-aid measures for inhalation exposure, a precaution likely applicable to the target compound .

Research Findings and Data Gaps

- Synthesis: While 10-Bromo-undecanoic acid is synthesized via HBr treatment under controlled conditions , the route for this compound remains unspecified in the evidence.

- Thermal Properties : Data on the boiling point or melting point of the target compound is absent, though analogs suggest a range of 250–270°C .

- Toxicity: No direct toxicity data exists for this compound, but related bromoalkanes show moderate acute toxicity, necessitating further study .

Preparation Methods

Key Steps

-

Synthesis of 1,10,11-Undecanetriol :

-

Bromination with PBr₃ :

| Reagent | Conditions | Selectivity | Byproducts |

|---|---|---|---|

| PBr₃ | Anhydrous ether, 0–25°C | Primary OH | H₃PO₃, HBr |

Mechanistic Insight

PBr₃ replaces the hydroxyl group at C1 with bromine via an SN₂ mechanism, facilitated by the high nucleophilicity of PBr₃ and the electrophilic phosphorus center.

Dihydroxylation of Bromoalkenes

This method exploits anti-Markovnikov dihydroxylation to introduce vicinal diols.

Key Steps

-

Synthesis of 1-Bromo-10-Undecene :

-

Osmium Tetroxide (OsO₄) Oxidation :

| Reagent | Conditions | Stereochemistry | Catalyst |

|---|---|---|---|

| OsO₄ | H₂O/THF, 25°C, 12 hrs | Anti-addition | NaIO₄ |

Mechanistic Insight

OsO₄ adds to the double bond via a cyclic osmate ester intermediate, resulting in syn dihydroxylation. However, subsequent oxidation with NaIO₄ cleaves the osmate to yield anti-diols.

Halohydrin Formation with Subsequent Functionalization

This route combines bromohydrin synthesis with further hydroxylation.

Key Steps

-

Bromohydrin Formation :

-

Introduction of Second OH Group :

| Reagent | Conditions | Application | Yield |

|---|---|---|---|

| Br₂/H₂O | 0°C, 2 hrs | Bromohydrin formation | 50–60% |

Nucleophilic Substitution in Bromoalkanes

This method involves replacing a leaving group (e.g., tosylate) with a hydroxyl group.

Key Steps

-

Tosylation of 1,10,11-Undecanetriol :

-

SN₂ Substitution with NaOH :

| Reagent | Conditions | Selectivity | Byproducts |

|---|---|---|---|

| TsCl | Pyridine, 0°C → RT | Primary OTs | TsOH |

Radical Bromination of Diols

This method uses bromine radicals to target allylic or tertiary positions.

Key Steps

-

Radical Initiation :

-

Application :

-

Limited to allylic or tertiary positions, making it less suitable for terminal bromination.

-

Critical Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Bromination of Diols | High yield, straightforward | Selectivity challenges in polyols |

| Dihydroxylation | Clean anti-addition, scalable | Requires alkene synthesis |

| Halohydrin + Grignard | Mild conditions | Low yield, steric hindrance |

| Nucleophilic Substitution | Precision in substitution | Multi-step synthesis, low yield |

Q & A

Basic Question

- ¹H/¹³C NMR : The bromine atom’s electronegativity causes deshielding of adjacent protons, shifting signals downfield (δ 3.4–3.6 ppm for CH₂Br). Hydroxyl protons (δ 1.5–2.0 ppm) may exhibit broad peaks due to hydrogen bonding.

- IR Spectroscopy : Hydroxyl groups show a broad O-H stretch (~3200–3600 cm⁻¹), while C-Br vibrations appear at ~500–600 cm⁻¹. Comparison with databases like NIST’s IR spectra for brominated alkanols can validate structural assignments .

How should researchers address contradictions in reported thermodynamic data (e.g., boiling points) for brominated alkanols?

Advanced Question

Discrepancies in boiling points (e.g., 407.7 K at 0.008 atm vs. 472.6 K at 0.132 atm for 1-Bromoundecane ) arise from measurement methodologies and pressure dependencies. Researchers should:

- Cross-reference data using standardized conditions (e.g., 1 atm).

- Apply the Clausius-Clapeyron equation to extrapolate values across pressures.

- Validate findings via gas chromatography under controlled parameters.

What strategies enhance the regioselectivity of nucleophilic substitutions in this compound?

Advanced Question

The bromine atom’s position and steric hindrance from hydroxyl groups influence substitution reactivity. To improve regioselectivity:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Employ catalysts like tetrabutylammonium iodide to enhance bromide leaving-group ability.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

How does chain length and hydroxyl positioning affect biological activity compared to analogs?

Advanced Question

The C11 chain length balances hydrophobicity and membrane permeability, while vicinal hydroxyl groups enable hydrogen bonding with biological targets. For example:

- Cytotoxicity assays : Compare with shorter-chain analogs (e.g., 8-Bromo-1-octanol) to assess chain-length-dependent toxicity.

- Enzyme inhibition : Vicinal diols may chelate metal ions in enzyme active sites, as seen in phosphatase inhibition studies .

What experimental protocols ensure stability during storage of this compound?

Basic Question

- Storage Conditions : Use amber vials at –20°C under nitrogen to prevent photodegradation and oxidation.

- Stability Monitoring : Regular HPLC analysis detects degradation products (e.g., undecanediol from dehydrobromination).

- pH Control : Buffered solutions (pH 6–7) minimize acid-catalyzed hydrolysis .

How can computational modeling predict reactivity in functionalization reactions?

Advanced Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for substitutions or oxidations. Key parameters:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites.

- Activation Energy Barriers : Predict feasibility of SN2 vs. SN1 mechanisms.

- Compare with experimental kinetic data to refine models .

What analytical methods quantify trace impurities in synthesized this compound?

Advanced Question

- GC-MS : Detects volatile byproducts (e.g., alkyl bromides) with detection limits <0.1%.

- HPLC-UV/RI : Quantifies non-volatile impurities (e.g., diols) using C18 columns and isocratic elution (acetonitrile/water).

- Elemental Analysis : Verifies bromine content (±0.3% accuracy) to confirm stoichiometry .

How do solvent polarity and temperature influence the compound’s conformational dynamics?

Advanced Question

- Polar Solvents (e.g., water) : Stabilize extended conformations via hydrogen bonding with hydroxyl groups.

- Nonpolar Solvents (e.g., hexane) : Favor folded conformations due to hydrophobic interactions.

- Variable-Temperature NMR : Reveals energy barriers for conformational interconversion (ΔG‡) .

What are the ethical guidelines for assessing biological activity in non-FDA-approved compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.